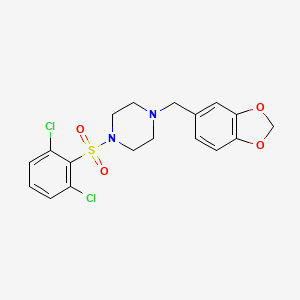

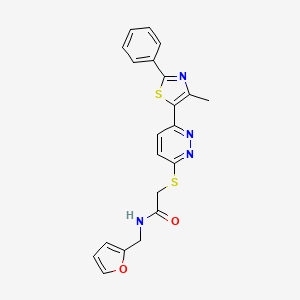

![molecular formula C7H4BrN3O B2675005 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde CAS No. 1234616-43-3](/img/structure/B2675005.png)

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

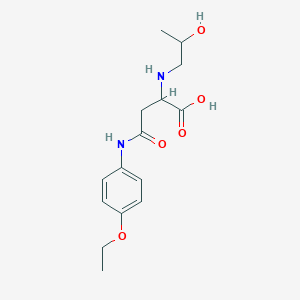

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde is a chemical compound with the linear formula C7H4BRN3O . It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-4H .Chemical Reactions Analysis

6-Bromopyrazolo [1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.03 . The compound has a linear formula of C7H4BRN3O .Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates

One research avenue explores the synthesis of 6-aminopyrazolopyrimidines, which can be developed through a one-pot acid-promoted synthesis from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes. This method offers a convenient route for generating a key class of compounds for further chemical investigation (Tseng et al., 2019).

Functional Fluorophores

Another study details the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which serve as strategic intermediates for creating novel functional fluorophores. These compounds, particularly when substituted with specific groups, show significant fluorescence intensity and quantum yields, making them potential candidates for use as fluorescent probes in biological or environmental settings (Castillo et al., 2018).

Antimicrobial Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives reveals their antibacterial activity. An efficient and environmentally friendly reaction process has been established for synthesizing these compounds, which then undergo evaluation for their potential to combat bacterial infections (Rostamizadeh et al., 2013).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. Such studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammatory diseases, underlining the importance of this chemical framework in drug development (Rahmouni et al., 2016).

Novel Synthetic Pathways

Research has also been conducted on developing new synthetic routes and intermediates for further chemical transformations. For instance, the discovery of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate facilitates the direct functionalization of pyrazolo[1,5-a]pyrimidines, an improvement over previous methods for incorporating unique substituents (Catalano et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidine-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYYZXBSKRGPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

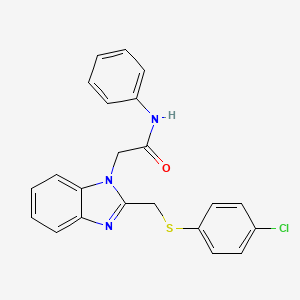

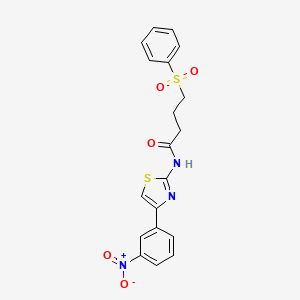

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)

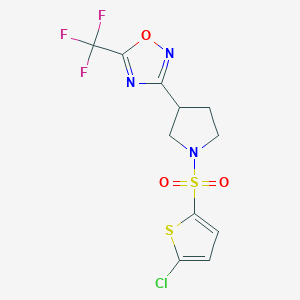

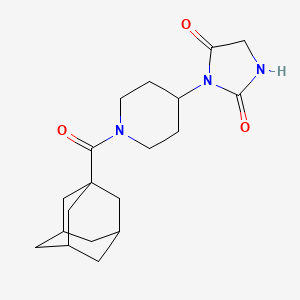

![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)

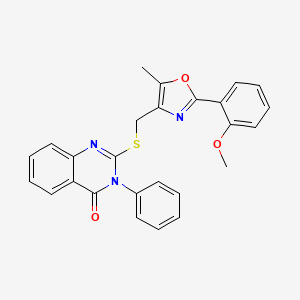

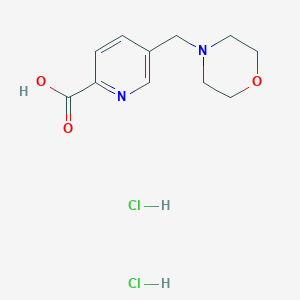

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)

![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)